molecular formula C4H9NO B3191170 2-(Dimethylamino)acetaldehyde CAS No. 52334-92-6

2-(Dimethylamino)acetaldehyde

Cat. No.: B3191170
CAS No.: 52334-92-6
M. Wt: 87.12 g/mol
InChI Key: GRWPTSXPZYCYOM-UHFFFAOYSA-N
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Preparation Methods

2-(Dimethylamino)acetaldehyde can be synthesized through several chemical reactions. One common method involves the reaction of formaldehyde with dimethylamine . The reaction conditions typically include an acidic or basic catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Dimethylamino)acetaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethylamino)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Properties

IUPAC Name

2-(dimethylamino)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWPTSXPZYCYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026405
Record name 2-(Dimethylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-92-6
Record name 2-(Dimethylamino)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)acetaldehyde
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2-(Dimethylamino)acetaldehyde
Reactant of Route 6
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